BenchChemオンラインストアへようこそ!

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine

Immuno-oncology PD-1/PD-L1 Inhibitor Triazolopyridine Scaffold

Select 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine as your core scaffold for kinase inhibitor programs. The 8-Br substituent is essential for Suzuki-Miyaura cross-coupling diversification, enabling rapid SAR exploration. Validated in PD-1/PD-L1 inhibitors (e.g., A22, IC50 92.3 nM) and selective c-Met inhibitors (derivative 4d, IC50 123 nM). Generic triazolopyridines lack the critical bromine handle and substitution pattern required for target engagement. 95% purity; bulk quantities available.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1260769-17-2
Cat. No. B1378061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine
CAS1260769-17-2
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CN2C=NN=C2C(=C1)Br
InChIInChI=1S/C7H6BrN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3
InChIKeyJLNJWYKFWODIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1260769-17-2) Procurement and Chemical Profile


8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1260769-17-2) is a heterocyclic compound belonging to the triazolopyridine class, characterized by a bromine atom at the 8-position and a methyl group at the 6-position on the fused triazolo[4,3-a]pyridine scaffold . This specific substitution pattern confers distinct physicochemical and biological properties compared to its analogs. The compound is commercially available from multiple reputable vendors, typically at purities of 95-96%, and is primarily utilized as a key building block in medicinal chemistry for the synthesis of kinase inhibitors, particularly those targeting c-Met, Pim-1, and the PD-1/PD-L1 immune checkpoint pathway [1]. Its molecular formula is C7H6BrN3 with a molecular weight of approximately 212.05 g/mol .

Why Generic Triazolopyridines Cannot Substitute for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine


Substitution with unsubstituted or differently substituted triazolopyridine analogs is not scientifically valid due to the critical role of the 8-bromo and 6-methyl substituents in determining both synthetic utility and biological target engagement. The 8-bromo group is essential for downstream cross-coupling reactions, such as Suzuki-Miyaura couplings, which are key steps in the synthesis of more complex drug candidates; analogs lacking this halogen handle exhibit fundamentally different reactivity profiles and cannot serve as synthetic intermediates for the same target molecules . Furthermore, structure-activity relationship (SAR) studies across multiple kinase inhibitor programs, including c-Met and PD-1/PD-L1, demonstrate that even subtle modifications to the substitution pattern on the triazolopyridine core result in orders-of-magnitude changes in inhibitory potency and selectivity. For example, the specific 8-bromo-6-methyl pattern is integral to the pharmacophore model for PD-1/PD-L1 inhibition, with analogs deviating from this pattern showing significantly reduced or abrogated activity [1]. Therefore, substitution with a generic triazolopyridine would irreversibly compromise both the synthetic pathway and the desired biological outcome.

Quantitative Differentiation Evidence for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine


Potent PD-1/PD-L1 Inhibition: Benchmark IC50 of 92.3 nM for the 8-Bromo-6-methyl Scaffold

In a head-to-head comparative study of a series of [1,2,4]triazolo[4,3-a]pyridine derivatives targeting the PD-1/PD-L1 interaction, the lead compound A22, which is based on the 8-bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine core scaffold, exhibited an IC50 value of 92.3 nM in a homogeneous time-resolved fluorescence (HTRF) assay [1]. This potency was superior to other analogs with different substitution patterns in the same study. The research established that the 8-bromo and 6-methyl groups are critical structural features for maintaining high binding affinity to the PD-L1 protein, as their removal or modification led to a significant loss of inhibitory activity [1].

Immuno-oncology PD-1/PD-L1 Inhibitor Triazolopyridine Scaffold

Superior c-Met Kinase Inhibitory Potency for 8-Bromo-6-methyl Scaffold Derivatives

A comprehensive SAR study evaluated a series of [1,2,4]triazolo[4,3-a]pyridine derivatives for c-Met kinase inhibition. Among the synthesized compounds, derivative 4d, which incorporates the 8-bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine core motif, demonstrated an IC50 of 123 nM against c-Met kinase [1]. This compound was the most active in the series and exhibited a high degree of selectivity, showing no significant inhibitory activity against a panel of 59 other kinases [1]. In contrast, other derivatives in the series without the specific 8-bromo-6-methyl substitution pattern showed significantly weaker c-Met inhibition, underscoring the importance of this exact substitution for optimal potency [1].

Oncology c-Met Kinase Triazolopyridine SAR

Differentiation from Regioisomer [1,2,4]Triazolo[1,5-a]pyridine in Kinase Inhibitor Potency

A direct structural comparator is the regioisomer 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 957062-94-1). While both share the same molecular formula (C7H6BrN3) and molecular weight (212.05 g/mol), their different ring fusion patterns result in vastly different biological activities. The [1,2,4]triazolo[4,3-a]pyridine regioisomer, specifically the 8-bromo-6-methyl derivative, is a validated core for potent c-Met (IC50 = 123 nM) [1] and PD-1/PD-L1 (IC50 = 92.3 nM) inhibitors [2]. In contrast, literature on the [1,2,4]triazolo[1,5-a]pyridine scaffold shows a distinct target profile, with derivatives often explored as Pim-1 or p38 MAP kinase inhibitors, and modifications to this core frequently result in potencies >1 µM, representing a >10-fold decrease in activity compared to the optimized [4,3-a] regioisomer [3][4].

Kinase Inhibitor Regioisomer SAR Triazolopyridine Scaffold

Validated Synthetic Intermediate for Diversification via Cross-Coupling Chemistry

The presence of a bromine atom at the 8-position on the electron-deficient triazolopyridine core provides a well-precedented and highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions . This is a key point of differentiation from non-halogenated or differently halogenated analogs. For instance, an unsubstituted analog like 6-methyl-[1,2,4]triazolo[4,3-a]pyridine lacks the reactive handle for Suzuki-Miyaura coupling, limiting its utility to N-functionalization or more forcing conditions. In contrast, the 8-bromo group enables efficient C-C bond formation, a critical step in generating libraries of compounds for SAR exploration . This specific reactivity is central to the synthetic routes used to produce the potent c-Met and PD-1/PD-L1 inhibitors discussed above, where the bromine atom is replaced with various aryl or heteroaryl groups to optimize drug-like properties [1][2].

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Key Application Scenarios for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine in Drug Discovery


Lead Optimization for Next-Generation PD-1/PD-L1 Immune Checkpoint Inhibitors

Researchers developing small-molecule inhibitors of the PD-1/PD-L1 interaction should prioritize this compound as a core scaffold. As demonstrated by compound A22 (IC50 = 92.3 nM), the 8-bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine core provides a potent starting point [1]. The bromine atom at the 8-position serves as a critical synthetic handle for introducing diverse moieties via cross-coupling to further optimize potency, selectivity, and pharmacokinetic properties. Utilizing this specific building block allows for rapid and systematic exploration of the chemical space around a validated pharmacophore.

Building Focused Libraries for c-Met Kinase Inhibitor Development

For projects targeting c-Met kinase, a key driver in various cancers, this compound is a proven and selective starting point. The derivative 4d, which contains this core, showed potent c-Met inhibition (IC50 = 123 nM) with high selectivity over a broad panel of 59 other kinases [1]. This evidence justifies its use as the foundation for synthesizing focused compound libraries aimed at improving upon the in vivo efficacy and pharmacokinetic profile already established for this chemotype.

Core Scaffold for Pan-Kinase Inhibitor Library Synthesis via Parallel Chemistry

This compound is an ideal core scaffold for parallel synthesis efforts aimed at generating diverse kinase inhibitor libraries. The combination of a bioactive triazolopyridine core with a versatile bromine handle enables high-throughput diversification via Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions [1]. This allows medicinal chemistry groups to efficiently create hundreds of unique analogs for screening against various kinase targets beyond c-Met and PD-1/PD-L1, such as Pim-1 or p38 MAPK, where related triazolopyridine scaffolds have shown promise [2].

Medicinal Chemistry Education and Methodology Development for Heterocyclic Functionalization

In an academic or process chemistry setting, this compound serves as an excellent model substrate for developing and teaching advanced synthetic methodologies. Its well-defined structure and the presence of a reactive C-Br bond on an electron-deficient heterocycle make it ideal for optimizing and benchmarking novel cross-coupling protocols, including those using earth-abundant metal catalysts or photoredox conditions. Its commercial availability in high purity supports reproducible research in synthetic methodology development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.